molecular formula C8H6INS B8642941 4-Iodo-1-isothiocyanato-2-methylbenzene

4-Iodo-1-isothiocyanato-2-methylbenzene

Cat. No. B8642941
M. Wt: 275.11 g/mol
InChI Key: MOAKRMJHFTVFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05108486

Procedure details

To a stirred mixture of 9.9 g (0.086 mole) of thiophosgene, 5.0 g (0.036 mole) of potassium carbonate in 55 ml of water and 100 ml of chloroform was added a solution of 20.0 g (0.0862 mole) of 4-iodo-2-methylaniline in 50 ml of chloroform. Additional potassium carbonate was added to make the reaction mixture basic. An additional 9.9 g of thiophosgene was added, and the reaction mixture was stirred at room temperature for approximately 18 hours. The mixture was partitioned between water (100 ml) and chloroform (100 ml). The organic phase was dried over anhydrous magnesium sulfate and was filtered. The filtrate was evaporated under reduced pressure, leaving a residue. This residue was purified by column chromatography on silica gel, eluting with methylene chloride to yield 22.6 g of 4-iodo-2-methylphenyl isothiocyanate as a solid, mp 51°-53° C.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.9 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[S:2].C(=O)([O-])[O-].[K+].[K+].[I:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[C:14]([CH3:19])[CH:13]=1>O.C(Cl)(Cl)Cl>[I:11][C:12]1[CH:18]=[CH:17][C:15]([N:16]=[C:1]=[S:2])=[C:14]([CH3:19])[CH:13]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
55 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
IC1=CC(=C(N)C=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
9.9 g
Type
reactant
Smiles
C(=S)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for approximately 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water (100 ml) and chloroform (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a residue
CUSTOM
Type
CUSTOM
Details
This residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with methylene chloride

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
IC1=CC(=C(C=C1)N=C=S)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.